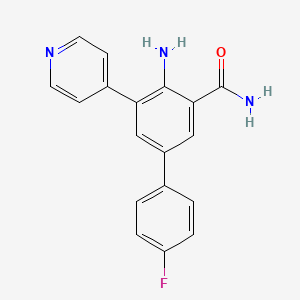
2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide: is an organic compound that features a benzamide core substituted with an amino group, a fluorophenyl group, and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoic acid derivative with an amine under dehydrating conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated benzamide in the presence of a palladium catalyst.
Addition of the Pyridinyl Group: The pyridinyl group can be added through a nucleophilic aromatic substitution reaction, where a halogenated pyridine reacts with the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if present) to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-(4-chlorophenyl)-3-(pyridin-4-yl)benzamide
- 2-Amino-5-(4-bromophenyl)-3-(pyridin-4-yl)benzamide
- 2-Amino-5-(4-methylphenyl)-3-(pyridin-4-yl)benzamide
Uniqueness
2-Amino-5-(4-fluorophenyl)-3-(pyridin-4-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Eigenschaften
Molekularformel |
C18H14FN3O |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
2-amino-5-(4-fluorophenyl)-3-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C18H14FN3O/c19-14-3-1-11(2-4-14)13-9-15(12-5-7-22-8-6-12)17(20)16(10-13)18(21)23/h1-10H,20H2,(H2,21,23) |
InChI-Schlüssel |
INRJBVLMKPWSHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C(=O)N)N)C3=CC=NC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


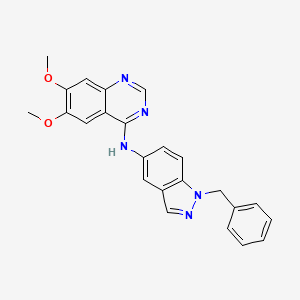
![[3,5-dimethyl-4-[2-[5-(methylcarbamoyl)pyridin-3-yl]ethenyl]phenyl] N-methylcarbamate](/img/structure/B10755416.png)
![2-methoxy-4-[(Z)-(1H-pyrazolo[3,4-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B10755430.png)
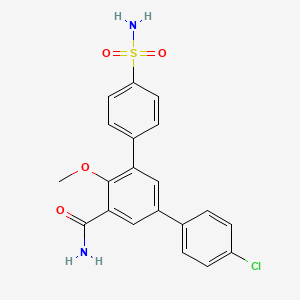
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-{6-[(2S)-2,3-dihydroxypropoxy]-1H-1,3-benzodiazol-1-yl}thiophene-2-carboxamide](/img/structure/B10755446.png)

![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-6-((R)-2-amino-2-phenylethoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10755471.png)
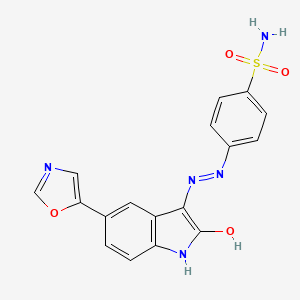
![2-amino-5-(4-fluorophenyl)-N-methyl-3-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide](/img/structure/B10755484.png)
![1-(4-(benzyloxy)phenyl)-3-(3-(1-ethyl-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl)phenyl)urea](/img/structure/B10755496.png)
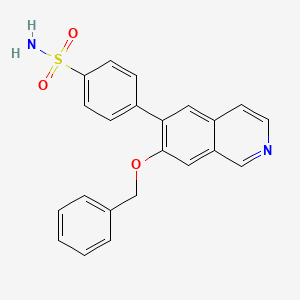
![4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(2S)-pyrrolidin-2-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B10755518.png)
![6-[4-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine;hydrochloride](/img/structure/B10755534.png)
![N-(4-{[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}phenyl)methanesulfonamide](/img/structure/B10755535.png)
